

3,4-Dichloro-2-fluorobenzodifluoride CAS number and structure

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Compound of Interest

Compound Name: 3,4-Dichloro-2-fluorobenzodifluoride

Cat. No.: B1410155

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An In-depth Technical Guide to 3,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzotrifluoride, a crucial chemical intermediate in various industrial and research applications. The initial query for "**3,4-Dichloro-2-fluorobenzodifluoride**" did not yield a recognized chemical compound; the information herein pertains to the closely related and commercially significant compound, 3,4-Dichlorobenzotrifluoride.

Chemical Identity and Structure

3,4-Dichlorobenzotrifluoride is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a trifluoromethyl group.^[1] This substitution pattern imparts unique chemical properties that make it a versatile building block in organic synthesis.

Chemical Structure:

Synonyms: 1,2-Dichloro-4-(trifluoromethyl)benzene, 3,4-Dichloro- α,α,α -trifluorotoluene^{[2][3]}

Physicochemical Data

The following table summarizes the key quantitative properties of 3,4-Dichlorobenzotrifluoride.

Property	Value	Reference(s)
CAS Number	328-84-7	[2] [3] [4]
Molecular Formula	C ₇ H ₃ Cl ₂ F ₃	[2] [3] [5]
Molecular Weight	215.00 g/mol	[2] [3] [4]
Appearance	Colorless to pale yellow liquid	[1] [2] [5]
Odor	Aromatic	[2]
Boiling Point	173-174 °C	[2] [5]
Melting Point	-13 to -12 °C	[2] [5]
Density	1.478 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.475	[2]
Flash Point	65 °C (closed cup)	[2]
Vapor Pressure	1.6 mmHg at 20 °C	
Water Solubility	Insoluble	[6]
Solubility in Organic Solvents	Miscible with benzene, toluene, ethanol, ether, and halocarbons	[6]

Experimental Protocols: Synthesis of 3,4-Dichlorobenzotrifluoride

Several methods for the synthesis of 3,4-Dichlorobenzotrifluoride have been documented. Below are two detailed experimental protocols.

Protocol 1: Chlorination of 4-Chlorobenzotrifluoride[\[7\]](#)

This method involves the direct chlorination of 4-Chlorobenzotrifluoride.

- Materials: 4-Chlorobenzotrifluoride, catalyst (e.g., ferric chloride), dry chlorine gas.
- Procedure:
 - Charge a reactor with 4-Chlorobenzotrifluoride and the catalyst.
 - With stirring, heat the mixture to 60 °C.
 - Introduce dry chlorine gas into the reactor and continue heating to a constant temperature between 70 °C and 90 °C.
 - Maintain the reaction for over two hours, periodically sampling to monitor the concentration of 3,4-Dichlorobenzotrifluoride.
 - When the content of the desired product reaches 90 wt%, stop the chlorine gas feed.
 - Exhaust the unreacted chlorine and produced hydrogen chloride gas from the reactor to obtain the crude product.
 - Filter the crude product to remove the catalyst.
 - Purify the product via vacuum distillation to obtain 3,4-Dichlorobenzotrifluoride with a purity of over 99 wt%.

Protocol 2: Synthesis from 3,4-Dichlorotoluene[6]

This two-step process involves the chlorination of 3,4-dichlorotoluene followed by fluorination.

- Step 1: Chlorination
 - Materials: 3,4-Dichlorotoluene, catalyst (e.g., anhydrous ferric chloride), chlorine gas.
 - Procedure:
 - Combine 3,4-Dichlorotoluene and the catalyst in a reactor.
 - Heat the mixture to 115-125 °C and introduce chlorine gas.

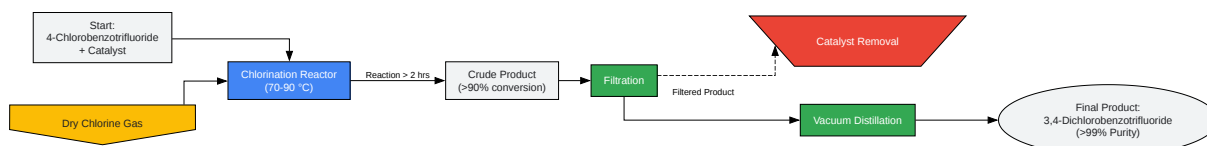
- Continue the reaction for over 20 hours until the content of 3,4-dichlorotrichloromethylbenzene is satisfactory.
- Stop the chlorine feed and purge the reactor with dry air to remove unreacted chlorine and hydrogen chloride, yielding 3,4-dichlorotrichloromethylbenzene.
- Step 2: Fluorination
 - Materials: 3,4-dichlorotrichloromethylbenzene, anhydrous hydrogen fluoride.
 - Procedure:
 - Add 3,4-dichlorotrichloromethylbenzene and anhydrous hydrogen fluoride to a reactor.
 - Heat the stirred mixture to 110-115 °C, allowing the pressure to build to 1.5-2.5 MPa.
 - Maintain the reaction for 4-10 hours until the conversion to 3,4-Dichlorobenzotrifluoride exceeds 98%.
 - Release the pressure and purge the reactor with dry air to remove unreacted hydrogen fluoride and hydrogen chloride, yielding the crude product.
 - The crude product is then purified by vacuum distillation.

Applications and Biological Significance

3,4-Dichlorobenzotrifluoride is a key intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, as well as pharmaceuticals and dyes.^{[5][6][8]} Its stability makes it a useful solvent in certain chemical processes.^[5] While there is limited information on its role in specific biological signaling pathways, its toxicological properties have been noted. It is reported to cause skin and eye irritation.^{[2][9]}

Visualized Experimental Workflow: Synthesis from 4-Chlorobenzotrifluoride

The following diagram illustrates the key steps in the synthesis of 3,4-Dichlorobenzotrifluoride starting from 4-Chlorobenzotrifluoride, as detailed in Protocol 1.



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Caption: Synthesis workflow for 3,4-Dichlorobenzotrifluoride.

Safety Information

3,4-Dichlorobenzotrifluoride is a combustible liquid and should be handled with care.[10] It is known to cause skin and eye irritation.[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9] Store in a cool, dry, well-ventilated area away from sources of ignition.[9][10]

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